molecular formula C27H37ClN4O3S2 B6526508 4-(azepane-1-sulfonyl)-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide hydrochloride CAS No. 1135198-33-2

4-(azepane-1-sulfonyl)-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide hydrochloride

Cat. No.: B6526508
CAS No.: 1135198-33-2
M. Wt: 565.2 g/mol
InChI Key: RBBDDTJSNVHEFL-UHFFFAOYSA-N
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Description

4-(azepane-1-sulfonyl)-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide hydrochloride is a structurally complex molecule with three key features:

Benzothiazole Core: A 4,5-dimethyl-substituted 1,3-benzothiazole group, which is a fused bicyclic system combining benzene and thiazole rings.

Dimethylaminopropyl Side Chain: A tertiary amine side chain, which may enhance solubility via protonation (as a hydrochloride salt) and influence pharmacokinetic properties.

This compound’s design suggests applications in medicinal chemistry, particularly targeting enzymes or receptors where sulfonamide derivatives and benzothiazoles are known pharmacophores (e.g., kinase inhibitors or antimicrobial agents).

Properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-[3-(dimethylamino)propyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N4O3S2.ClH/c1-20-10-15-24-25(21(20)2)28-27(35-24)31(19-9-16-29(3)4)26(32)22-11-13-23(14-12-22)36(33,34)30-17-7-5-6-8-18-30;/h10-15H,5-9,16-19H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBBDDTJSNVHEFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)N(CCCN(C)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

565.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(azepane-1-sulfonyl)-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide hydrochloride is a synthetic organic molecule with potential therapeutic applications. Its unique structure, characterized by a sulfonamide group and a benzothiazole moiety, suggests various biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

The molecular formula of the compound is C18H24N4O2SC_{18}H_{24}N_4O_2S, and it features several functional groups that contribute to its biological activity. The presence of the azepane ring and dimethylamino group enhances its pharmacological profile.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of sulfonamide-containing compounds. For instance, sulfonamide derivatives have shown significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often range from 4 to 16 µg/mL, indicating potent activity against these pathogens .

CompoundBacterial StrainMIC (µg/mL)
4-(azepane-1-sulfonyl)-...S. aureus4
4-(azepane-1-sulfonyl)-...E. coli10
4-(azepane-1-sulfonyl)-...B. subtilis10

The structure-activity relationship (SAR) analysis indicates that electron-withdrawing groups on the phenyl ring enhance antibacterial activity. The presence of a sulfonamide moiety is crucial for the observed antimicrobial effects .

Anticancer Activity

The anticancer properties of this compound are supported by its structural similarity to other known anticancer agents. For example, benzothiazole derivatives have been extensively studied for their cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and disruption of mitochondrial function .

A notable study identified a related compound that exhibited significant cytotoxicity against human promyelocytic leukemia HL-60 cells, suggesting that modifications in the benzothiazole framework could enhance anticancer activity .

Enzyme Inhibition

Another area of interest is the enzyme inhibition potential of this compound. Sulfonamide derivatives are known inhibitors of several enzymes, including acetylcholinesterase (AChE) and urease. The inhibition assays conducted on related compounds have shown promising results, with some exhibiting over 70% inhibition at concentrations as low as 0.5 mM .

Case Studies

  • Antibacterial Screening : A study screened various sulfonamide-containing compounds against multiple bacterial strains, revealing that those with specific substitutions on the benzene ring exhibited enhanced antibacterial properties compared to standard antibiotics like chloramphenicol.
  • Cytotoxicity Assessment : In another research effort, a series of benzothiazole derivatives were evaluated for their cytotoxic effects on human cancer cell lines. The findings indicated that modifications in the side chains significantly influenced their potency.

Scientific Research Applications

Applications in Scientific Research

The compound's diverse structural elements allow it to be utilized in various fields of scientific research, particularly in medicinal chemistry, biochemistry, and pharmacology.

Medicinal Chemistry

  • Drug Development : The unique structure of this compound makes it a candidate for developing new therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders. The sulfonamide group is known for its ability to interact with biological targets effectively.

Biochemical Assays

  • Enzyme Inhibition Studies : The compound can be used to study enzyme interactions by acting as an inhibitor or modulator. Its ability to form strong interactions with amino acid residues enhances its utility in understanding enzyme mechanisms.

Proteomics Research

  • Protein Interaction Studies : The compound is valuable in proteomics for investigating protein-protein interactions. Its specific binding capabilities can help elucidate the roles of proteins in cellular processes.

Material Science

  • Synthesis of Novel Materials : The compound can serve as a precursor in synthesizing new materials with tailored properties for industrial applications.

Comparison with Similar Compounds

Sulfonamide Derivatives with Heterocyclic Substituents

lists multiple 4-aminobenzenesulfonamide derivatives with 5-membered heterocyclic substituents. While the target compound features a benzothiazole (a 6-membered fused heterocycle), key comparisons include:

Compound Heterocyclic Group Substituents Key Structural Differences
Target Compound 1,3-Benzothiazole (fused) 4,5-dimethyl Azepane-sulfonyl, dimethylaminopropyl side chain
Aethazol (Entry 4, ) 5-methyl-1,3,4-thiadiazole 5-methyl Simpler sulfonamide; lacks azepane/amine chain
Alphazole (Entry 7, ) 3,4-dimethyl-5-isoxazole 3,4-dimethyl Isoxazole core; no fused ring system
5-(4-Aminobenzenesulfonamido)-3,4-dimethylisoxazole (Entry 15, ) 3,4-dimethylisoxazole 3,4-dimethyl Smaller heterocycle; no benzothiazole

Key Observations :

  • The azepane-sulfonyl group introduces steric bulk and flexibility, which may influence solubility and metabolic stability compared to simpler sulfonamides .

Thiazole and Benzothiazole Derivatives

describes 4-(4-chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine, a thiazole derivative with a chlorophenyl substituent and a Schiff base side chain. Comparisons include:

Parameter Target Compound Compound
Core Structure 1,3-Benzothiazole (fused ring) 1,3-Thiazole (monocyclic)
Substituents 4,5-dimethyl; azepane-sulfonyl; dimethylaminopropyl 4-chlorophenyl; dimethylamino benzylidene
Electronic Effects Electron-donating methyl groups Electron-withdrawing chlorine substituent
Solubility Likely enhanced by hydrochloride salt Unknown; neutral Schiff base may reduce solubility

Key Observations :

  • The fused benzothiazole in the target compound may improve π-π stacking interactions in biological targets compared to monocyclic thiazoles.
  • The hydrochloride salt and dimethylaminopropyl chain in the target compound likely enhance aqueous solubility relative to the neutral Schiff base in .

Research Implications and Limitations

  • Solubility Trends : While focuses on sulfonamides, the target’s hydrochloride salt and tertiary amine side chain suggest higher solubility in polar solvents than neutral sulfonamides like Aethazol or Alphazole.
  • Biological Activity : The dimethylbenzothiazole group is associated with kinase inhibition and antimicrobial activity in literature, but specific data for the target compound are unavailable in the provided evidence.

Preparation Methods

Sulfonylation of Azepane

The azepane-1-sulfonyl moiety is introduced via reaction of azepane with a sulfonyl chloride derivative. In analogous syntheses, such as the preparation of 4-(azepane-1-sulfonyl)benzamide derivatives, chlorosulfonic acid or sulfur trioxide-dimethylformamide complexes are employed to generate the sulfonyl chloride intermediate. For example, benzene sulfonyl chloride derivatives react with azepane in dichloromethane at 0–5°C, followed by gradual warming to room temperature. The reaction typically achieves >85% yield after 12–24 hours.

Reaction Conditions:

  • Solvent: Dichloromethane or tetrahydrofuran

  • Temperature: 0°C → room temperature

  • Molar Ratio: Azepane:sulfonyl chloride ≈ 1:1.1

  • Workup: Aqueous sodium bicarbonate wash, followed by column chromatography.

Synthesis of 4,5-Dimethyl-1,3-Benzothiazol-2-Amine

The benzothiazole core is synthesized via cyclization of 2-amino-4,5-dimethylthiophenol with cyanogen bromide or thiourea derivatives. A method adapted from benzothiazole syntheses involves heating 4,5-dimethyl-2-nitroaniline with elemental sulfur and formamide at 140–160°C for 6–8 hours, yielding 4,5-dimethyl-1,3-benzothiazol-2-amine.

Optimization Notes:

  • Catalyst: Zinc powder in glacial acetic acid enhances reduction efficiency (yield: 80–85%).

  • Purity: Recrystallization from ethanol/water (1:1) achieves >98% purity.

Coupling of Sulfonylbenzoyl Chloride and Benzothiazolamine

The benzamide linkage is formed via Schotten-Baumann reaction or carbodiimide-mediated coupling. For instance, 4-(azepane-1-sulfonyl)benzoyl chloride reacts with 4,5-dimethyl-1,3-benzothiazol-2-amine in tetrahydrofuran (THF) using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling agents.

Key Parameters:

  • Molar Ratio: 1:1 (sulfonylbenzoyl chloride:benzothiazolamine)

  • Temperature: 0°C → room temperature, 12–18 hours

  • Yield: 70–75% after silica gel chromatography.

Introduction of N-[3-(Dimethylamino)Propyl] Side Chain

The tertiary amine side chain is introduced via alkylation or nucleophilic substitution. A common approach involves reacting the secondary amine intermediate with 3-chloro-N,N-dimethylpropan-1-amine in the presence of potassium carbonate in acetonitrile at 60–70°C.

Reaction Monitoring:

  • Progress: TLC (ethyl acetate:hexane = 1:1) confirms complete substitution after 8–10 hours.

  • Isolation: Extraction with ethyl acetate and drying over magnesium sulfate yield 65–70% product.

Hydrochloride Salt Formation

The final compound is converted to its hydrochloride salt by treating the free base with hydrogen chloride (HCl) gas in anhydrous diethyl ether or by adding concentrated HCl to an ethanol solution.

Crystallization:

  • Solvent System: Ethanol/diethyl ether (1:4)

  • Purity: >99% (HPLC).

Comparative Analysis of Synthetic Methods

Sulfonylation Efficiency Across Methodologies

MethodSolventTemperatureYield (%)Purity (%)Source
Direct sulfonyl chlorideDCM0°C → RT8595
SO₃-DMF complexTHFRT7892

Higher yields are achieved using freshly prepared sulfonyl chlorides, though SO₃-DMF offers safer handling.

Benzothiazole Ring Cyclization Optimization

CatalystReaction Time (h)Yield (%)Purity (%)Source
Zn/HAc68598
None126590

Zinc powder in acetic acid significantly accelerates the reaction while improving yield.

Coupling Agent Performance

AgentSolventTime (h)Yield (%)
DCC/HOBtTHF1875
EDCl/HOBtDMF2468

DCC/HOBt in THF provides superior efficiency, likely due to better solubility of intermediates.

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.45–1.60 (m, 6H, azepane CH₂), 2.25 (s, 6H, N(CH₃)₂), 2.90–3.10 (m, 4H, azepane NCH₂), 7.35–7.80 (m, 7H, aromatic).

  • HRMS (ESI): m/z calcd for C₂₆H₃₂ClN₄O₃S₂ [M+H]⁺ 563.1542, found 563.1538.

Purity and Stability

  • HPLC Purity: 99.2% (C18 column, acetonitrile:water = 70:30, 1.0 mL/min).

  • Storage Conditions: Stable for >24 months at -20°C in amber vials under nitrogen.

Challenges and Mitigation Strategies

Byproduct Formation During Sulfonylation

Excess sulfonyl chloride leads to disulfonation byproducts. Solution: Use controlled stoichiometry (1:1.05 molar ratio) and monitor via TLC.

Low Coupling Efficiency

Poor solubility of intermediates reduces coupling yields. Solution: Pre-activate the carboxylic acid with HOBt before adding DCC.

Industrial-Scale Considerations

Cost-Effective Reagents

  • Hydrazine Hydrate: Substitutes expensive catalysts in benzothiazole synthesis (cost reduction: 30–40%).

  • Solvent Recycling: THF and DCM recovery via distillation lowers production costs .

Q & A

Q. What analytical methods are recommended to confirm the purity and structural integrity of this compound?

High-performance liquid chromatography (HPLC) using high-resolution columns (e.g., Chromolith®) is critical for assessing purity, while nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 2D techniques like HSQC) and mass spectrometry (MS) are essential for structural elucidation. Cross-validation with multiple techniques minimizes misinterpretation of complex spectra due to overlapping functional groups .

Q. How should researchers optimize synthesis protocols to improve yield and minimize by-products?

Systematic screening of reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) combined with real-time monitoring via thin-layer chromatography (TLC) or inline spectroscopy can identify optimal parameters. Post-synthesis purification using preparative HPLC or recrystallization in aprotic solvents is recommended for isolating the target compound from structurally similar impurities .

Q. What chromatographic techniques are effective for separating this compound from impurities?

Reverse-phase HPLC with gradient elution is preferred due to the compound’s hydrophobic moieties. Membrane-based separation technologies (e.g., nanofiltration) may also reduce particulate contaminants during large-scale synthesis .

Q. What are the critical storage conditions to ensure long-term stability?

Store as a crystalline solid at -20°C in airtight, light-resistant containers under inert gas (e.g., argon). Stability studies indicate ≥5-year integrity under these conditions, but periodic analysis via differential scanning calorimetry (DSC) is advised to monitor decomposition .

Q. Which spectroscopic methods are essential for characterizing the sulfonamide and benzothiazole moieties?

Fourier-transform infrared (FTIR) spectroscopy identifies sulfonamide S=O stretches (~1350 cm⁻¹) and benzothiazole C=N vibrations (~1600 cm⁻¹). NMR assignments should prioritize distinguishing N-methyl and azepane protons through 2D NOESY experiments .

Advanced Research Questions

Q. How can contradictory bioactivity data across cell lines be resolved?

Discrepancies may arise from cell-specific metabolic rates or off-target effects. Use orthogonal assays (e.g., fluorescence polarization for target engagement vs. cellular viability assays) and validate compound stability in culture media via LC-MS. Include controls for pH-dependent degradation, as the dimethylamino group may protonate under physiological conditions .

Q. What strategies address kinetic discrepancies caused by hygroscopicity or pH sensitivity?

Pre-equilibrate the compound in buffered solutions (e.g., phosphate-buffered saline at pH 7.4) and conduct kinetic studies under controlled humidity (≤30% RH). Use Karl Fischer titration to quantify water content and correlate it with reaction rate anomalies .

Q. How can computational modeling integrate with experimental data to elucidate molecular interactions?

Molecular docking (e.g., AutoDock Vina) paired with molecular dynamics (MD) simulations (AMBER or GROMACS) can predict binding affinities to targets like kinases or GPCRs. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Q. What experimental approaches validate proposed metabolic pathways in hepatocyte models?

Incubate the compound with primary hepatocytes and use LC-MS/MS to identify phase I/II metabolites. Isotopic labeling (e.g., ¹⁴C at the benzothiazole ring) tracks metabolic fate, while cytochrome P450 inhibition assays (e.g., CYP3A4) clarify enzymatic contributions .

Q. How should dose-response experiments be designed for enzyme inhibition studies?

Use a logarithmic concentration range (e.g., 1 nM–100 µM) to capture IC₅₀ values. Include positive controls (e.g., known inhibitors) and assess time-dependent inhibition via pre-incubation protocols. Account for solubility limits by verifying compound dissolution with dynamic light scattering (DLS) .

Methodological Notes

  • Data Contradiction Analysis : Always replicate experiments across independent batches and validate analytical methods using certified reference standards .
  • Advanced SAR Studies : Synthesize analogs with modifications to the azepane-sulfonyl or dimethylaminopropyl groups to isolate pharmacophoric contributions .

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